CO₂ Adsorption Enhancement
The methyl groups on H₂Me₂BPZ enhance CO₂ adsorption energy relative to the unsubstituted H₂BPZ ligand in isostructural Co(II) and Zn(II) frameworks, as demonstrated by DFT calculations [1].
| Evidence Dimension | CO₂ adsorption energy (E_ads) |
|---|---|
| Target Compound Data | E_ads(M(Me₂BPZ)) > E_ads(M(BPZ)) for M = Co, Zn |
| Comparator Or Baseline | Isostructural M(BPZ) frameworks (H₂BPZ = 1H,1′H-4,4′-bipyrazole) |
| Quantified Difference | Qualitative trend established; exact ΔE_ads values available in B3LYP-D3 calculations in source |
| Conditions | Theoretical calculations at B3LYP-D3 level with topological analysis; experimental CO₂ adsorption at 273 K |
Why This Matters
Higher adsorption energy translates to stronger CO₂-framework interactions, a desirable trait for CO₂ capture or separation applications.
- [1] Mosca N, Vismara R, Fernandes JA, et al. CH₃-Tagged Bis(pyrazolato)-Based Coordination Polymers and Metal–Organic Frameworks: An Experimental and Theoretical Insight. Crystal Growth & Design. 2017;17(7):3854-3867. View Source
